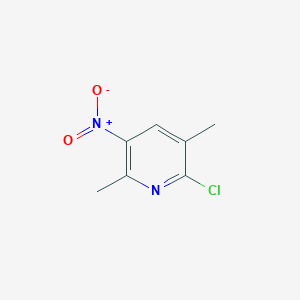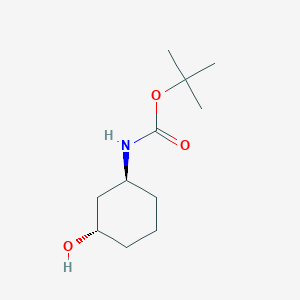
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
Overview
Description
“Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is a derivative of pyrimidine, which is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of “4,6-Dichloro-2-methylpyrimidine”, a key intermediate in the production of “this compound”, involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile . The reaction is stirred at 80 °C for 3 hours .Molecular Structure Analysis
The molecular weight of “this compound” is 221.04 . The exact structure can be found in the referenced material .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, 2,4-Dichloro-6-methylpyrimidine, a related compound, undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 305.9±37.0 °C and a predicted density of 1.448±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Process Optimization
Synthesis of Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate The synthesis of 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in anticancer drug production, involves a process starting from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination. This process has been optimized to improve yields, with specific conditions leading to a yield of 59.65% after two steps (Guo Lei-ming, 2012).
Precursor in Pharmaceutical Synthesis
Role in Anticancer Drug Synthesis 4,6-Dichloro-2-methylpyrimidine is utilized in the synthesis of dasatinib, an anticancer drug. The method involves a series of reactions including cyclization, chlorination, and substitution steps to yield dasatinib monohydrate (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Applications in Heterocyclic Chemistry
Formation of Heterocyclic Derivatives The compound is integral in forming heterocyclic compounds like thiazolylmalonamide, tetrachloroisoindolylimide, and triazole derivatives. These derivatives are produced through reactions involving diazonium salts and hydrazine hydrate, showing potential in pharmaceutical applications (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).
Role in Crystallography
Crystal Structure Analysis The compound has been used to synthesize derivatives for crystallographic studies, providing insights into molecular structures and potential applications in material sciences (S. Ji, 2006).
Biological Activity
Antimicrobial Properties Derivatives of the compound have been synthesized and tested for antimicrobial properties against bacteria strains, indicating its potential as a basis for developing new antimicrobial agents (Khalid M. Mohammad, Mohammad R. Ahmed, & Mahmoud H. Mahmoud, 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4-11-7(9)5(8(10)12-4)3-6(13)14-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVXDRVDBGASGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)




![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)



